molecular formula C14H10O4S B1245294 9-Phenanthryl hydrogen sulfate

9-Phenanthryl hydrogen sulfate

Cat. No. B1245294
M. Wt: 274.29 g/mol
InChI Key: YOZPSKKPTONSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-phenanthryl hydrogen sulfate is a phenanthryl hydrogen sulfate. It is a conjugate acid of a 9-phenanthryl sulfate.

Scientific Research Applications

Surface Interactions

One study investigated the chemical transformation of 9-azidophenanthrene on the Ag(111) surface, revealing the structure of final products originating from a 9-phenanthryl nitrenoid intermediate. This research demonstrated the ability of aryl azides to form covalent σ- and π-bonds between their transformation products on solid surfaces at a single-molecule level, highlighting a potential application in surface chemistry and material science (Hellerstedt et al., 2019).

Molecular Interactions

Another study probed the interaction between human serum albumin (HSA) and 9-hydroxyphenanthrene, a hydroxyl metabolite of phenanthrene. The research employed multispectroscopic and molecular docking techniques, revealing that HSA can bind with 9-hydroxyphenanthrene to form a complex. This interaction is driven by hydrophobic interactions and hydrogen bond force, providing insights into how hydroxyl metabolites of polycyclic aromatic hydrocarbons (PAHs) might affect functional biomacromolecules (Jing Zhang et al., 2020).

Environmental Remediation

Research on biological sulfate reduction, which is pertinent to treating sulfate-containing wastewaters, indicates that sulfate can be converted to hydrogen sulfide as the end product. This process is ideally suited for treating metal-containing wastewater, where heavy metals are simultaneously removed through the formation of metal sulfides. Such insights are crucial for environmental remediation, particularly in industries like mining, tannery, and pulp and paper (Liamleam & Annachhatre, 2007).

properties

Product Name

9-Phenanthryl hydrogen sulfate

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

phenanthren-9-yl hydrogen sulfate

InChI

InChI=1S/C14H10O4S/c15-19(16,17)18-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,15,16,17)

InChI Key

YOZPSKKPTONSSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.